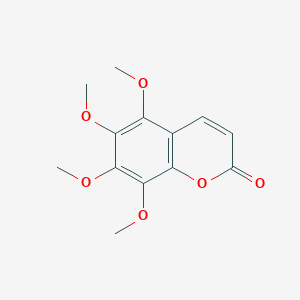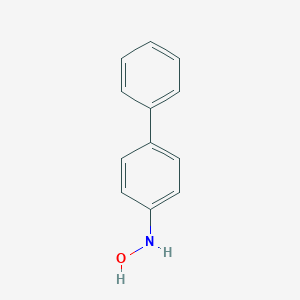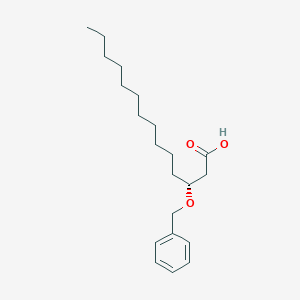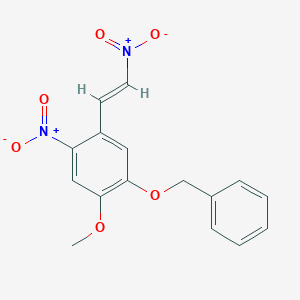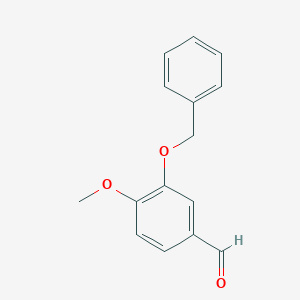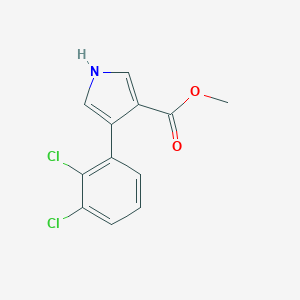
Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate
Vue d'ensemble
Description
Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate, commonly known as DCMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. DCMP is a pyrrole derivative that possesses unique chemical and physical properties, making it a promising candidate for further research.
Mécanisme D'action
DCMP exerts its anti-cancer activity by inducing DNA damage and cell cycle arrest in cancer cells. DCMP binds to the DNA topoisomerase II enzyme and prevents it from unwinding the DNA strands, leading to the accumulation of double-stranded breaks in the DNA. This, in turn, triggers the activation of cell cycle checkpoints, leading to cell cycle arrest and ultimately cell death.
Effets Biochimiques Et Physiologiques
DCMP has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, induction of apoptosis, and modulation of cellular signaling pathways. DCMP has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DCMP has several advantages as a research tool, including its high potency, selectivity, and stability. However, DCMP also has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for DCMP research, including:
1. Development of DCMP-based therapeutics for cancer treatment
2. Investigation of the potential of DCMP as a pesticide for crop protection
3. Study of the molecular mechanisms underlying DCMP's anti-inflammatory and anti-oxidant effects
4. Exploration of the potential of DCMP as a material for the development of novel electronic and optical devices.
In conclusion, DCMP is a promising compound with significant potential for further research in various fields. Its unique chemical and physical properties make it a valuable tool for scientific investigation, and its anti-cancer activity makes it a potential candidate for the development of novel cancer therapeutics.
Applications De Recherche Scientifique
DCMP has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Several studies have shown that DCMP exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. DCMP works by inhibiting the activity of an enzyme called DNA topoisomerase II, which is essential for cancer cell growth and division.
Propriétés
Numéro CAS |
103999-57-1 |
|---|---|
Nom du produit |
Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate |
Formule moléculaire |
C12H9Cl2NO2 |
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO2/c1-17-12(16)9-6-15-5-8(9)7-3-2-4-10(13)11(7)14/h2-6,15H,1H3 |
Clé InChI |
BCUKVCIBZQODNS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl |
SMILES canonique |
COC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

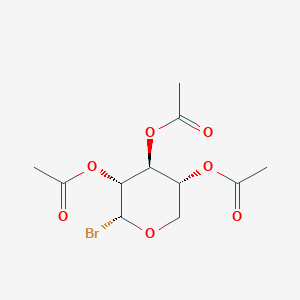
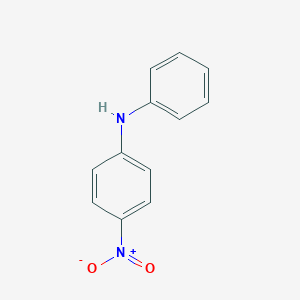
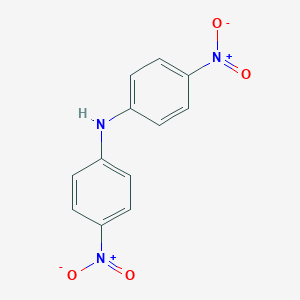
![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)
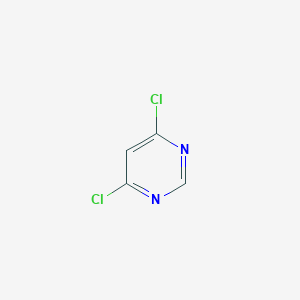
![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)

